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molecular formula C11H17N3Sn B8384254 4-Propyl-6-trimethylstannanyl-pyrimidine-2-carbonitrile

4-Propyl-6-trimethylstannanyl-pyrimidine-2-carbonitrile

Cat. No. B8384254
M. Wt: 309.98 g/mol
InChI Key: ZXHHGJUQICNEDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07589095B2

Procedure details

Sodium cyanide (0.63 g, 12.9 mmol) was added at room temperature to 2-methanesulfonyl-4-propyl-6-trimethylstannanyl-pyrimidine (2.34 g, 6.5 mmol) in DMSO (23 mL). The mixture was stirred at room temperature for 2 hours, then partitioned between ethyl acetate and water. The aqueous layer was extracted twice with ethyl acetate. The combined organic layers were washed with brine, dried over sodium sulphate, filtered and concentrated under reduced pressure. The residue was chromatographed over silica gel (eluent: Cyclohexane/Ethyl acetate 9/1) to give 4-propyl-6-trimethylstannanyl-pyrimidine-2-carbonitrile (1.53 g, 76%) as an off white solid (mp=62° C.).
Quantity
0.63 g
Type
reactant
Reaction Step One
Name
2-methanesulfonyl-4-propyl-6-trimethylstannanyl-pyrimidine
Quantity
2.34 g
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].CS([C:8]1[N:13]=[C:12]([CH2:14][CH2:15][CH3:16])[CH:11]=[C:10]([Sn:17]([CH3:20])([CH3:19])[CH3:18])[N:9]=1)(=O)=O>CS(C)=O>[CH2:14]([C:12]1[CH:11]=[C:10]([Sn:17]([CH3:20])([CH3:19])[CH3:18])[N:9]=[C:8]([C:1]#[N:2])[N:13]=1)[CH2:15][CH3:16] |f:0.1|

Inputs

Step One
Name
Quantity
0.63 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
2-methanesulfonyl-4-propyl-6-trimethylstannanyl-pyrimidine
Quantity
2.34 g
Type
reactant
Smiles
CS(=O)(=O)C1=NC(=CC(=N1)CCC)[Sn](C)(C)C
Name
Quantity
23 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica gel (eluent: Cyclohexane/Ethyl acetate 9/1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CC)C1=NC(=NC(=C1)[Sn](C)(C)C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.53 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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